molecular formula C17H26BrN3O B247449 4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

Cat. No.: B247449
M. Wt: 368.3 g/mol
InChI Key: SZIQVAVLQDQUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is an organic compound that features a bromine atom, a phenol group, and a piperazine-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the bromination of phenol to introduce the bromine atom, followed by the attachment of the piperazine-piperidine moiety through a series of nucleophilic substitution reactions . The reaction conditions often require controlled temperatures and the use of solvents such as carbon disulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce different alkyl or aryl groups onto the phenol ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H26BrN3O

Molecular Weight

368.3 g/mol

IUPAC Name

4-bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

InChI

InChI=1S/C17H26BrN3O/c1-19-8-10-21(11-9-19)16-4-6-20(7-5-16)13-14-12-15(18)2-3-17(14)22/h2-3,12,16,22H,4-11,13H2,1H3

InChI Key

SZIQVAVLQDQUII-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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